molecular formula C12H13NO3 B7728242 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No. B7728242
M. Wt: 219.24 g/mol
InChI Key: ZQTLLCOTAWSEHN-UHFFFAOYSA-N
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Patent
US09193688B2

Procedure details

Reagents: Isatoic anhydride (6.13 mmols, 1 g); Sodium hydride (9.2 mmols, 0.22 g); isobutyl iodide (18 mmols, 3.4 g). Yield: 0.6 g (46%), white solid, m.p.=85° C.-86° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=[O:12])[O:4][C:2]2=[O:3].[H-].[Na+].[CH2:15](I)[CH:16]([CH3:18])[CH3:17]>>[CH2:15]([N:6]1[C:5](=[O:12])[O:4][C:2](=[O:3])[C:1]2=[CH:11][CH:10]=[CH:9][CH:8]=[C:7]12)[CH:16]([CH3:18])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Two
Name
Quantity
0.22 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C(C)C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(C)C)N1C=2C(C(=O)OC1=O)=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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